molecular formula C17H14N2OS B14947778 2-phenyl-3-(thiophen-2-yl)-2,5,6,7-tetrahydro-4H-indazol-4-one

2-phenyl-3-(thiophen-2-yl)-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B14947778
M. Wt: 294.4 g/mol
InChI Key: RPXIKHUPBAEHPP-UHFFFAOYSA-N
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Description

2-phenyl-3-(thiophen-2-yl)-2,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that features a unique combination of phenyl, thiophene, and indazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-(thiophen-2-yl)-2,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a phenylhydrazine derivative with a thiophene-containing ketone under acidic or basic conditions, followed by cyclization to form the indazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-(thiophen-2-yl)-2,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene moiety.

    Reduction: Reduction reactions can target the carbonyl group or the thiophene ring, leading to the formation of alcohols or dihydrothiophenes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions can vary but often involve the use of solvents such as dichloromethane or acetonitrile and may require specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiophenes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-phenyl-3-(thiophen-2-yl)-2,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-phenyl-3-(thiophen-2-yl)-2,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s antimicrobial properties could be attributed to its interaction with bacterial cell membranes or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: These compounds share the thiophene moiety and have similar applications in medicinal chemistry and materials science.

    Indole derivatives: Indole compounds are structurally related to indazole and have a wide range of biological activities.

    Phenylhydrazine derivatives: These compounds are precursors in the synthesis of various heterocyclic compounds, including indazoles.

Uniqueness

2-phenyl-3-(thiophen-2-yl)-2,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its combination of phenyl, thiophene, and indazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

2-phenyl-3-thiophen-2-yl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C17H14N2OS/c20-14-9-4-8-13-16(14)17(15-10-5-11-21-15)19(18-13)12-6-2-1-3-7-12/h1-3,5-7,10-11H,4,8-9H2

InChI Key

RPXIKHUPBAEHPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN(C(=C2C(=O)C1)C3=CC=CS3)C4=CC=CC=C4

Origin of Product

United States

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